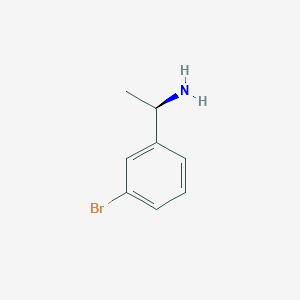

(R)-1-(3-bromophenyl)ethanamine

概述

描述

®-1-(3-bromophenyl)ethanamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanamine group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-bromophenyl)ethanamine typically involves the bromination of a suitable precursor followed by amination. One common method is the bromination of 1-phenylethanamine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the meta position of the phenyl ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity.

Industrial Production Methods

Industrial production of ®-1-(3-bromophenyl)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

化学反应分析

Types of Reactions

®-1-(3-bromophenyl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-phenylethanamine.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of 1-phenylethanamine.

Substitution: Formation of various substituted ethanamines depending on the nucleophile used.

科学研究应用

®-1-(3-bromophenyl)ethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of ®-1-(3-bromophenyl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can influence the compound’s binding affinity and selectivity towards its molecular targets. Additionally, the ethanamine group can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects.

相似化合物的比较

Similar Compounds

1-(3-bromophenyl)ethanamine: The racemic mixture of the compound.

1-(4-bromophenyl)ethanamine: A positional isomer with the bromine atom at the para position.

1-(2-bromophenyl)ethanamine: A positional isomer with the bromine atom at the ortho position.

Uniqueness

®-1-(3-bromophenyl)ethanamine is unique due to its specific stereochemistry and the position of the bromine atom on the phenyl ring. This configuration can result in distinct chemical and biological properties compared to its isomers and racemic mixture. The stereochemistry can influence the compound’s interaction with chiral environments, such as enzymes and receptors, leading to different pharmacological effects.

生物活性

(R)-1-(3-bromophenyl)ethanamine, also known as (R)-3-bromo-alpha-methylbenzylamine, is a chiral amine with significant implications in medicinal chemistry and biological research. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest for various therapeutic applications.

- Molecular Formula : CHBrN

- Molecular Weight : 200.08 g/mol

- CAS Number : 176707-77-0

- Boiling Point : 96°C (4 mmHg)

- Density : 1.33 g/cm³

- Optical Rotation : +22° (neat)

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The presence of the bromine atom enhances its binding affinity and selectivity towards specific molecular targets, influencing several biochemical pathways. The ethanamine group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological effects.

Biological Activity Overview

-

Neurotransmitter Interaction :

- Studies suggest that this compound may modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. Its structural similarity to other psychoactive compounds indicates potential roles in treating neurological disorders.

- Pharmacological Applications :

-

Anticancer Potential :

- Preliminary research indicates that derivatives of this compound exhibit anticancer properties, particularly against breast cancer cell lines. These compounds have shown the ability to induce apoptosis and inhibit cell proliferation through mechanisms involving vascular endothelial growth factor receptor (VEGFR) modulation .

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

The biological profile of this compound can be contrasted with its enantiomer (S)-1-(3-bromophenyl)ethanamine and other related compounds:

| Compound Name | Structural Feature | Biological Activity Comparison |

|---|---|---|

| This compound | Bromine at meta position | Higher binding affinity in certain receptor interactions |

| (S)-1-(3-bromophenyl)ethanamine | Enantiomeric form | Different pharmacological effects due to chirality |

| 1-(3-Chlorophenyl)ethanamine | Chlorine instead of bromine | Variations in reactivity and potential therapeutic applications |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-(3-bromophenyl)ethanamine with high enantiomeric purity?

- Methodology : Catalytic hydrogenation of the corresponding imine precursor using palladium on activated carbon (5% Pd/C) in methanol at 60°C under hydrogen pressure yields the amine with moderate enantiomeric excess (72% ee) . For higher stereocontrol, reductive amination of 3-bromoacetophenone with chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can improve enantiopurity (>95% ee) .

Q. Which analytical techniques are most effective for confirming the structure and enantiopurity of this compound?

- Methodology :

- NMR Spectroscopy : Compare and NMR chemical shifts with literature data (e.g., coupling patterns for bromine-induced deshielding) .

- Chiral GC-MS : Use chiral stationary phases (e.g., β-cyclodextrin derivatives) to quantify enantiomeric excess .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis using SHELX software for structure refinement .

Advanced Research Questions

Q. How can this compound be utilized in asymmetric catalysis or chiral resolution studies?

- Methodology :

- Ligand Design : Incorporate the amine into phosphoramidite ligands for transition-metal-catalyzed asymmetric hydrogenation (e.g., Ru-catalyzed C–N coupling reactions) .

- Organocatalysis : Employ its chiral center in enamine catalysis for stereoselective aldol or Michael additions.

Q. How to resolve contradictions in enantiopurity data between synthetic batches?

- Methodology :

- Cross-Validation : Compare chiral HPLC, GC-MS, and polarimetry results to identify systematic errors .

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model enantiomer stability and validate experimental optical rotations .

Q. What computational methods can predict the compound’s behavior in chiral environments?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with chiral solvents or enzymes to assess binding affinity.

- DFT-Based Transition State Analysis : Model enantioselective reaction pathways (e.g., hydrogenation barriers) using exact-exchange functionals for improved accuracy .

Q. How to design scalable synthetic protocols without compromising enantiopurity?

- Methodology :

属性

IUPAC Name |

(1R)-1-(3-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBZHYLTOAGURM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176707-77-0 | |

| Record name | (R)-3-Bromo-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。